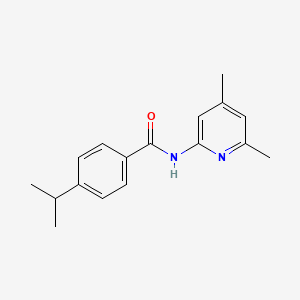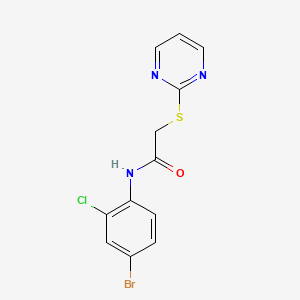
N-(4,6-dimethylpyridin-2-yl)-4-(propan-2-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4,6-DIMETHYL-2-PYRIDINYL)-4-ISOPROPYLBENZAMIDE is a chemical compound known for its unique structure and properties It belongs to the class of benzamides, which are widely studied for their diverse biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4,6-DIMETHYL-2-PYRIDINYL)-4-ISOPROPYLBENZAMIDE typically involves the reaction of 4-isopropylbenzoic acid with 4,6-dimethyl-2-pyridinamine. The reaction is carried out under specific conditions to ensure the formation of the desired product. Common reagents used in this synthesis include coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and catalysts such as DMAP (4-dimethylaminopyridine). The reaction is usually conducted in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods
Industrial production of N-(4,6-DIMETHYL-2-PYRIDINYL)-4-ISOPROPYLBENZAMIDE may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often incorporating advanced techniques like continuous flow synthesis and automated reactors to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
N-(4,6-DIMETHYL-2-PYRIDINYL)-4-ISOPROPYLBENZAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
N-(4,6-DIMETHYL-2-PYRIDINYL)-4-ISOPROPYLBENZAMIDE has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Studied for its potential effects on cellular processes and enzyme inhibition.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.
Industry: Utilized in the development of new materials and chemical products
Mechanism of Action
The mechanism of action of N-(4,6-DIMETHYL-2-PYRIDINYL)-4-ISOPROPYLBENZAMIDE involves its interaction with specific molecular targets and pathways. It is known to inhibit the activity of certain enzymes and receptors, leading to various biological effects. For example, it may inhibit the transcription factor NF-kB, which plays a crucial role in inflammation and apoptosis. By inhibiting NF-kB, the compound can reduce the production of pro-inflammatory cytokines and induce cell death in cancer cells .
Comparison with Similar Compounds
Similar Compounds
- N-(4,6-DIMETHYL-2-PYRIDINYL)-4-NITROBENZAMIDE
- N-(4,6-DIMETHYL-2-PYRIDINYL)CYCLOPROPANECARBOXAMIDE
- N-(4,6-DIMETHYL-2-PYRIDINYL)-4-METHOXYBENZAMIDE
Uniqueness
N-(4,6-DIMETHYL-2-PYRIDINYL)-4-ISOPROPYLBENZAMIDE stands out due to its specific substitution pattern on the benzamide and pyridine rings, which imparts unique chemical and biological properties. Its isopropyl group enhances its lipophilicity, potentially improving its bioavailability and interaction with lipid membranes .
Conclusion
N-(4,6-DIMETHYL-2-PYRIDINYL)-4-ISOPROPYLBENZAMIDE is a compound of significant interest in various scientific fields Its unique structure and properties make it a valuable subject for research and potential applications in chemistry, biology, medicine, and industry
Properties
Molecular Formula |
C17H20N2O |
|---|---|
Molecular Weight |
268.35 g/mol |
IUPAC Name |
N-(4,6-dimethylpyridin-2-yl)-4-propan-2-ylbenzamide |
InChI |
InChI=1S/C17H20N2O/c1-11(2)14-5-7-15(8-6-14)17(20)19-16-10-12(3)9-13(4)18-16/h5-11H,1-4H3,(H,18,19,20) |
InChI Key |
OHFPTMUOOLVKFD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=C1)NC(=O)C2=CC=C(C=C2)C(C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(2-methoxyphenyl)-2-{[5-phenyl-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B10969983.png)

![N-(2-ethylphenyl)-2-{[4-methyl-5-(2-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B10969992.png)
![4-{[(2-chlorophenyl)carbamoyl]amino}-N-(5-methyl-1,2-oxazol-3-yl)benzenesulfonamide](/img/structure/B10969996.png)
![N-(3-cyanothiophen-2-yl)-2-{[4-(propan-2-yl)-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B10969998.png)
![ethyl (2E)-5-(3,4-dimethoxyphenyl)-2-[(1-ethyl-1H-pyrazol-3-yl)methylidene]-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B10970015.png)
![3-chloro-N-[1-(pyridin-3-yl)ethyl]benzenesulfonamide](/img/structure/B10970021.png)
![4-bromo-5-ethyl-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]thiophene-2-carboxamide](/img/structure/B10970024.png)
![1-{[(1-methyl-1H-imidazol-2-yl)sulfanyl]methyl}-4-nitro-1H-pyrazole](/img/structure/B10970025.png)
![N-(2,4-dichlorophenyl)-4-[3-(trifluoromethyl)phenyl]piperazine-1-carboxamide](/img/structure/B10970027.png)

methanone](/img/structure/B10970039.png)
![3-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)-N-[1-(morpholin-4-yl)propan-2-yl]propanamide](/img/structure/B10970047.png)
![N-[4-(tert-butylsulfamoyl)phenyl]-4-propylbenzenesulfonamide](/img/structure/B10970050.png)
